molecular formula C7H4IN3O2 B11764538 3-iodo-7-nitro-1H-pyrrolo[3,2-b]pyridine

3-iodo-7-nitro-1H-pyrrolo[3,2-b]pyridine

Cat. No.: B11764538
M. Wt: 289.03 g/mol
InChI Key: BNOFFPCUPJAKSG-UHFFFAOYSA-N
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Description

3-iodo-7-nitro-1H-pyrrolo[3,2-b]pyridine is a useful research compound. Its molecular formula is C7H4IN3O2 and its molecular weight is 289.03 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-iodo-7-nitro-1H-pyrrolo[3,2-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4IN3O2/c8-4-3-10-7-5(11(12)13)1-2-9-6(4)7/h1-3,10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNOFFPCUPJAKSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=CNC2=C1[N+](=O)[O-])I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4IN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Strategic Positioning of the Pyrrolo 3,2 B Pyridine Core in Organic Synthesis and Medicinal Chemistry Scaffolds

The pyrrolopyridine nucleus, a fusion of a pyrrole (B145914) and a pyridine (B92270) ring, represents a class of privileged scaffolds in medicinal chemistry. pitt.edu These structures are integral to numerous natural products and have been extensively utilized in the development of therapeutic agents. nih.govrsc.org The arrangement of nitrogen atoms within the bicyclic system allows for diverse biological interactions, often serving as a bioisostere for endogenous molecules. rsc.org

The pyrrolo[3,2-b]pyridine core, in particular, has been identified as a valuable framework in the design of kinase inhibitors, which are crucial in cancer therapy. rsc.orgrsc.org Its ability to form key hydrogen bonding interactions with protein targets makes it a desirable starting point for drug discovery programs. rsc.orgrsc.org The versatility of this scaffold allows for the introduction of various substituents at multiple positions, enabling the fine-tuning of a molecule's physicochemical properties and biological activity. This modularity is a significant advantage in the iterative process of lead optimization in medicinal chemistry. acs.org

Delimitation of Pyrrolopyridine Isomers: Focus on the 1h Pyrrolo 3,2 B Pyridine Framework and Its Substitutional Pattern

Pyrrolopyridines, also known as azaindoles, exist in six different isomeric forms, each defined by the relative orientation of the nitrogen atom in the pyridine (B92270) ring and the point of fusion with the pyrrole (B145914) ring. nih.govresearchgate.net The 1H-pyrrolo[3,2-b]pyridine isomer, also referred to as 4-azaindole, is characterized by the nitrogen atom at position 4 of the bicyclic system. nih.govtcichemicals.com

The specific substitution pattern of 3-iodo-7-nitro-1H-pyrrolo[3,2-b]pyridine is what imparts its distinct chemical reactivity and potential for further functionalization. The iodine atom at the 3-position and the nitro group at the 7-position on the 1H-pyrrolo[3,2-b]pyridine core create a unique electronic landscape. The iodo group can serve as a versatile synthetic handle for introducing a wide array of functionalities through cross-coupling reactions, a cornerstone of modern organic synthesis. acs.orggoogle.com The nitro group, being a strong electron-withdrawing group, significantly influences the reactivity of the heterocyclic ring system.

Fundamental Academic Significance of Halo and Nitro Substituted Heterocycles in Research

Elucidatory Techniques in Organic Structure Determination

The definitive determination of the structure of a novel organic compound like this compound relies on a combination of powerful analytical techniques. Each method provides a unique piece of the structural puzzle, and together they offer a comprehensive understanding of the molecule's connectivity and spatial arrangement.

Multidimensional Nuclear Magnetic Resonance Spectroscopy for Complete Assignment (e.g., ¹H, ¹³C, HSQC, HMBC)

Multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of an organic molecule.

¹H NMR spectroscopy would provide crucial information about the chemical environment, number, and connectivity of protons in the this compound molecule. The chemical shifts (δ) of the aromatic protons on the pyrrolo[3,2-b]pyridine core would be influenced by the electron-withdrawing effects of the nitro group and the iodo substituent.

¹³C NMR spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton. The chemical shifts of the carbon atoms would be similarly affected by the substituents, offering insights into the electronic distribution within the heterocyclic system.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy would be employed to establish direct one-bond correlations between protons and their attached carbon atoms. This two-dimensional NMR technique is vital for unambiguously assigning the signals in both the ¹H and ¹³C spectra.

Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy is another powerful 2D NMR technique that reveals long-range (typically 2-3 bond) correlations between protons and carbons. This is instrumental in piecing together the molecular structure by identifying connections between different parts of the molecule, such as the pyrrole (B145914) and pyridine (B92270) rings, and confirming the positions of the iodo and nitro substituents.

A hypothetical table of expected NMR data is presented below. Please note that this is a theoretical representation as experimental data for this specific compound is not publicly available.

Atom¹H Chemical Shift (ppm) (Predicted)¹³C Chemical Shift (ppm) (Predicted)Key HMBC Correlations (Predicted)
H-28.0 - 8.5120 - 125C-3, C-3a, C-7a
H-57.5 - 8.0115 - 120C-4, C-6, C-7
H-68.5 - 9.0130 - 135C-4, C-5, C-7a
NH (H-1)11.0 - 12.0-C-2, C-3, C-7a

High-Resolution Mass Spectrometry for Elemental Composition and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight and elemental composition of a compound. For this compound, HRMS would provide an exact mass measurement, allowing for the unambiguous determination of its molecular formula (C₇H₄IN₃O₂).

Furthermore, the fragmentation pattern observed in the mass spectrum, often induced by techniques like electron ionization (EI) or collision-induced dissociation (CID), would offer valuable structural information. The fragmentation pathways can help to confirm the connectivity of the atoms and the nature of the substituents.

Expected HRMS Data:

Molecular Formula: C₇H₄IN₃O₂

Calculated Exact Mass: [M+H]⁺ (Monoisotopic): Value would be calculated based on the most abundant isotopes

Observed Fragments (Hypothetical): Loss of NO₂, loss of I, cleavage of the pyrrole or pyridine ring.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These methods are particularly useful for identifying the presence of specific functional groups.

Infrared (IR) Spectroscopy would be expected to show characteristic absorption bands for the N-H bond of the pyrrole ring, the aromatic C-H bonds, the C=C and C=N bonds of the heterocyclic core, and the symmetric and asymmetric stretching vibrations of the nitro (NO₂) group.

Raman Spectroscopy , being particularly sensitive to non-polar bonds, would provide complementary information, especially for the C-I bond and the aromatic ring system.

Expected Vibrational Frequencies:

Functional GroupIR Frequency (cm⁻¹) (Predicted)Raman Frequency (cm⁻¹) (Predicted)
N-H Stretch3300 - 35003300 - 3500
Aromatic C-H Stretch3000 - 31003000 - 3100
Asymmetric NO₂ Stretch1500 - 1560Weak
Symmetric NO₂ Stretch1335 - 1385Moderate
C=C/C=N Stretch1400 - 16001400 - 1600
C-I Stretch500 - 600Strong

Single-Crystal X-ray Diffraction for Definitive Solid-State Geometry

The most definitive method for determining the three-dimensional structure of a crystalline solid is single-crystal X-ray diffraction . If suitable crystals of this compound could be grown, this technique would provide precise measurements of bond lengths, bond angles, and torsion angles. It would also reveal the packing of the molecules in the crystal lattice, providing insights into intermolecular interactions such as hydrogen bonding and π-π stacking. This data is invaluable for understanding the solid-state properties of the compound.

Computational and Theoretical Investigations

In conjunction with experimental techniques, computational chemistry provides a powerful lens through which to understand the electronic structure and reactivity of molecules.

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations , such as those based on Density Functional Theory (DFT), can be employed to model the electronic structure of this compound. These calculations can predict various properties, including:

Optimized molecular geometry: Providing theoretical bond lengths and angles that can be compared with experimental data.

Distribution of electron density: Visualizing how the electron-donating pyrrole ring and the electron-withdrawing pyridine ring and substituents influence the electronic landscape of the molecule.

Molecular orbitals: Understanding the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is crucial for predicting chemical reactivity and electronic transitions.

Reactivity descriptors: Calculation of parameters such as electrostatic potential maps, atomic charges, and Fukui functions can help to predict the most likely sites for electrophilic and nucleophilic attack.

These computational insights are invaluable for rationalizing the observed chemical behavior of this compound and for guiding the design of new derivatives with tailored properties.

Note: As of the last update, specific experimental and computational data for this compound is not available in the public domain. The data and discussions presented in this article are based on established principles of organic spectroscopy and computational chemistry and are intended to be illustrative of the methodologies that would be applied for the characterization of this compound.

Aromaticity Analysis and Resonance Stabilization within the Bicyclic System

The 1H-pyrrolo[3,2-b]pyridine core is a bicyclic heteroaromatic system formed by the fusion of an electron-rich five-membered pyrrole ring and an electron-deficient six-membered pyridine ring. libretexts.org The aromaticity of this scaffold is established by the presence of a planar, cyclic, conjugated system containing ten π-electrons (four from the double bonds in the pyridine ring, two from the double bond in the pyrrole ring, the lone pair from the N1 nitrogen, and the two carbons at the ring fusion), which satisfies Hückel's rule for aromaticity (4n+2, where n=2).

Resonance stabilization is a key feature of the 1H-pyrrolo[3,2-b]pyridine system. The lone pair of electrons on the pyrrole nitrogen (N1) is delocalized across the bicyclic system, leading to several resonance contributors. bartleby.comchegg.com This delocalization involves the movement of the N1 lone pair into the ring, creating a formal positive charge on the nitrogen and a negative charge that can be distributed across various carbon atoms, primarily within the more electronegative pyridine ring. This charge separation highlights the interaction between the electron-donating pyrrole moiety and the electron-accepting pyridine moiety.

The introduction of substituents at the C3 and C7 positions significantly modulates the electronic landscape of the parent scaffold.

3-Iodo Group: The iodine atom at position 3 exerts a dual electronic effect. Inductively, it is electron-withdrawing due to its electronegativity. However, it can also participate in resonance by donating one of its lone pairs of electrons, a +M effect. This effect generally makes the C3 position more susceptible to electrophilic attack than in the unsubstituted ring, a principle utilized in synthetic procedures involving iodinated azaindoles. nih.gov

7-Nitro Group: The nitro group at position 7 is a powerful electron-withdrawing group through both the inductive effect (-I) and the resonance effect (-M). It deactivates the pyridine ring towards electrophilic substitution and enhances its electron-deficient character. The nitro group's presence will further stabilize resonance structures where a negative charge is located on the pyridine ring, particularly at the C5 and C7 positions.

Tautomeric Equilibria and Energetic Preferences of the 1H-Pyrrolo[3,2-b]pyridine Scaffold

Prototropic tautomerism is a fundamental characteristic of azaindoles. For the 1H-pyrrolo[3,2-b]pyridine scaffold, the primary tautomeric equilibrium involves the migration of a proton between the pyrrole nitrogen (N1) and the pyridine nitrogen (N4). This results in two main forms: the 1H-tautomer and the 4H-tautomer.

Computational studies and experimental investigations on related azaindole isomers, such as 7-azaindole (B17877) (1H-pyrrolo[2,3-b]pyridine), have consistently shown that the 1H-tautomer is the more stable form in the ground state. rsc.orgrsc.org Gas-phase computations indicate that the 1H form can be more stable by over 10 kcal/mol. rsc.org While the polarity of the solvent can help to reduce this energy difference, it is generally not sufficient to reverse the tautomeric preference in the ground state. rsc.org The greater stability of the 1H-tautomer is attributed to the preservation of the aromatic sextet of the pyrrole ring, which is disrupted in the 4H-tautomer.

In the case of this compound, the strong electron-withdrawing nature of the nitro group at C7 is expected to decrease the basicity and proton affinity of the adjacent pyridine nitrogen (N4). This electronic effect would further destabilize the 4H-tautomer relative to the 1H form, shifting the equilibrium overwhelmingly in favor of the 1H-pyrrolo[3,2-b]pyridine structure.

Computational Spectroscopic Simulations for Predictive Analysis

In the absence of experimental data for this compound, computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful predictive tool. tandfonline.comtandfonline.com Methods like DFT at the B3LYP level of theory are commonly used to optimize molecular geometries and predict spectroscopic properties such as Nuclear Magnetic Resonance (NMR) chemical shifts and infrared vibrational frequencies. tandfonline.com

For the parent 1H-pyrrolo[3,2-b]pyridine scaffold, ¹H and ¹³C NMR spectra can be predicted. The protons of the pyridine ring are expected to resonate at a lower field (higher ppm) than those of the pyrrole ring due to the electron-deficient nature of pyridine.

The introduction of the iodo and nitro substituents would cause predictable perturbations to the NMR spectrum:

¹H NMR: The proton at C2, adjacent to the iodine, would likely experience a downfield shift. The proton at C6, situated between the two nitrogen atoms and adjacent to the nitro group, would be significantly shifted downfield due to the strong anisotropic and electron-withdrawing effects of the nitro group.

¹³C NMR: The most dramatic effect would be on C3 and C7. The C3 carbon, directly bonded to iodine, will show a chemical shift influenced by the heavy-atom effect. The C7 carbon, bonded to the nitro group, will be shifted downfield.

Computational models can provide quantitative predictions of these shifts, aiding in structural confirmation should the compound be synthesized. Such analyses have been successfully applied to various substituted pyrrolopyridine derivatives to correlate their calculated molecular structures and electronic properties with experimental observations. tandfonline.comfigshare.com

Strategies for the Formation of the Pyrrolo[3,2-b]pyridine Nucleus

The construction of the 1H-pyrrolo[3,2-b]pyridine (also known as 5-azaindole) scaffold can be achieved through several primary strategies, each with its own advantages and challenges, particularly when an electron-withdrawing nitro group is present at the 7-position (equivalent to the 5-position of the pyridine ring).

Pyrrole Ring Annulation onto Functionalized Pyridine Scaffolds

One of the most effective methods for synthesizing the 7-nitro-1H-pyrrolo[3,2-b]pyridine core involves building the pyrrole ring onto a pre-existing, appropriately substituted pyridine. This approach leverages commercially available nitropyridine derivatives. A prominent example is a Sonogashira coupling-based strategy, which has been successfully scaled for the synthesis of the isomeric 5-nitro-7-azaindole. thieme-connect.comrsc.org

This methodology begins with a suitable pyridine precursor, such as 2-amino-3-iodo-5-nitropyridine. The synthesis of this key intermediate can be accomplished by the iodination of the relatively inexpensive 2-amino-5-nitropyridine. thieme-connect.com The subsequent steps involve a palladium-catalyzed Sonogashira coupling with a protected alkyne, like trimethylsilylacetylene (B32187) (TMSA), followed by deprotection and an intramolecular cyclization to form the pyrrole ring. rsc.org

Table 1: Key Reactions in Pyrrole Annulation Strategy

Step Reaction Reagents and Conditions Purpose
1 Iodination 2-amino-5-nitropyridine, KIO₃, KI, H₂SO₄ Introduction of iodine at the C3 position of the pyridine ring. thieme-connect.com
2 Sonogashira Coupling 2-amino-3-iodo-5-nitropyridine, TMSA, PdCl₂(PPh₃)₂, CuI, Et₃N Formation of a C-C bond by coupling the iodopyridine with an alkyne.

This approach is advantageous because it installs the nitro group at the beginning of the sequence, avoiding harsh nitration conditions on the sensitive azaindole ring system.

Pyridine Ring Cyclization onto Substituted Pyrrole Precursors

An alternative strategy involves the annulation of a pyridine ring onto a pre-functionalized pyrrole. This retrosynthetic disconnection requires a pyrrole precursor bearing functional groups that can be elaborated into the pyridine portion of the final molecule. For the target compound, this would necessitate a starting material like a 3-amino-4-nitropyrrole derivative.

While less common for this specific target, general methods for pyridine synthesis can be adapted. These include reactions like the Bohlmann-Rahtz pyridine synthesis or multicomponent reactions. tugraz.atorganic-chemistry.org The key challenge lies in the synthesis and stability of the required highly functionalized and electron-deficient pyrrole precursors. nih.gov A potential route could involve the condensation of a 3-amino-4-nitropyrrole with a 1,3-dicarbonyl compound or its equivalent, followed by cyclization and aromatization to yield the desired pyridine ring fused to the pyrrole.

Table 2: Conceptual Steps for Pyridine Ring Cyclization

Step Precursor Required Reaction Type Description
1 3-Amino-4-nitropyrrole derivative Condensation Reaction with a 1,3-dicarbonyl compound (e.g., malonaldehyde derivative).
2 Open-chain intermediate Cyclization/Dehydration Intramolecular ring closure to form the dihydropyridine (B1217469) ring.

This approach offers modularity but is often hampered by the accessibility and reactivity of the necessary pyrrole starting materials.

Adaptations of Classical Indole (B1671886) Synthesis Protocols (e.g., Madelung, Fischer modifications for Azaindoles)

Classical indole syntheses have been adapted for the preparation of azaindoles, though often with modifications to overcome the challenges posed by the electron-deficient pyridine ring. rsc.org

The Leimgruber-Batcho synthesis is particularly well-suited for nitro-substituted azaindoles. rsc.orgresearchgate.netbaranlab.orgsigmaaldrich.com This method starts with an ortho-nitrotoluene or an analogous nitropicoline. The key steps involve the formation of an enamine by condensation with a dimethylformamide acetal, followed by reductive cyclization of the nitro group to form the pyrrole ring. The acidity of the methyl group on the nitropicoline is crucial for the initial condensation. rsc.org Microwave acceleration has been shown to significantly improve reaction times and yields for this process. rsc.orgsigmaaldrich.com

The Fischer indole synthesis , which involves the acid-catalyzed cyclization of a pyridylhydrazone, is generally less effective for azaindoles with electron-withdrawing groups. synarchive.comthermofisher.comacs.orgacs.org Attempts to synthesize 5-nitro-7-azaindole using a Fischer-type strategy from the corresponding nitro-pyridylhydrazine were reported to be unsuccessful. thieme-connect.com The strongly deactivating nitro group hinders the key wikipedia.orgwikipedia.org-sigmatropic rearrangement step. However, the synthesis has been successful for azaindoles bearing electron-donating groups. acs.org

The Madelung synthesis , requiring a high-temperature, strong-base-catalyzed intramolecular cyclization of an N-acyl-ortho-toluidine analog, is also challenging for nitro-azaindoles. researchgate.netwikipedia.org Standard conditions often fail. However, modified Madelung approaches using activating groups to increase the acidity of the benzylic protons have been developed for some nitroindoles and could potentially be adapted. researchgate.net

The Hemetsberger-Knittel synthesis , involving the thermal decomposition of an α-azido-acrylate derivative, provides another route to azaindole-2-carboxylates and has been successfully applied to the synthesis of various substituted 5-, 6-, and 7-azaindoles. thieme-connect.comsynarchive.comwikipedia.orgresearchgate.net

Regioselective Introduction of the 3-Iodo Substituent

Once the 7-nitro-1H-pyrrolo[3,2-b]pyridine nucleus is formed, the next critical step is the regioselective introduction of the iodine atom at the C3 position. The pyrrole ring of the azaindole system is generally more electron-rich than the pyridine ring and is therefore more susceptible to electrophilic substitution. The C3 position is the most common site for such reactions. nih.gov

Direct Electrophilic Iodination Strategies Utilizing N-Iodosuccinimide (NIS)

Direct iodination using an electrophilic iodine source is a straightforward approach. N-Iodosuccinimide (NIS) is a widely used reagent for this purpose due to its ease of handling and moderate reactivity. organic-chemistry.org For electron-rich aromatic systems, NIS can effect iodination under mild conditions. However, the 7-nitro-1H-pyrrolo[3,2-b]pyridine ring is deactivated by the electron-withdrawing nitro group, making the iodination more challenging. nih.govresearchgate.net

To overcome this deactivation, stronger acidic conditions are often required to enhance the electrophilicity of the iodinating agent. researchgate.net The reaction can be performed using NIS in conjunction with an acid catalyst.

Table 3: Conditions for Electrophilic Iodination with NIS

Substrate Type Conditions Rationale
Activated Aromatics/Heterocycles NIS in acetonitrile (B52724) or with catalytic trifluoroacetic acid (TFA) Sufficient reactivity for electron-rich systems. organic-chemistry.org

Studies on the related 7-azaindole system have shown that iodination with NIS occurs selectively at the C3 position, even in the presence of other deactivating groups, demonstrating the feasibility of this strategy. nih.gov

Directed Ortho-Metallation and Subsequent Iodination Approaches

Directed ortho-metalation (DoM) is a powerful tool for achieving high regioselectivity in the functionalization of aromatic rings. wikipedia.orgbaranlab.org The strategy involves using a directing metalation group (DMG) to guide a strong base (typically an organolithium reagent) to deprotonate the adjacent ortho-position, creating an aryllithium intermediate that can be quenched with an electrophile, such as molecular iodine (I₂). harvard.edu

For the 1H-pyrrolo[3,2-b]pyridine system, the nitrogen of the pyrrole ring (N1) can serve as a directing group after deprotonation. However, the presence of the strongly electron-withdrawing nitro group poses a significant challenge for standard DoM protocols using bases like n-butyllithium (n-BuLi), as these bases can react with the nitro group itself. thieme-connect.com Indeed, attempts to use a dilithiation strategy that works for unsubstituted 7-azaindole failed for a nitro-substituted precursor. thieme-connect.com

To circumvent these issues, more specialized bases may be employed. Hindered lithium amide bases, such as lithium tetramethylpiperidide (LiTMP), or modern mixed-metal/salt bases like TMPMgCl·LiCl, have proven effective for the metalation of electron-poor and functionally sensitive heterocycles. harvard.eduresearchgate.net These reagents can facilitate deprotonation while minimizing side reactions.

Table 4: Conceptual Steps for Directed Ortho-Metalation

Step Reaction Reagents and Conditions Key Consideration
1 Deprotonation/Metalation 7-nitro-1H-pyrrolo[3,2-b]pyridine, Hindered base (e.g., LiTMP, TMPMgCl·LiCl), THF, low temperature The N-H proton is most acidic and is removed first. A second equivalent of base or a stronger base is needed to deprotonate C2, ortho to the pyrrole nitrogen.

This strategy, while potentially offering excellent regioselectivity, requires careful optimization of the base and reaction conditions to be successful for the target molecule.

Transition-Metal-Catalyzed Iodination Pathways for the 3-Position

The introduction of an iodine atom at the C3 position of the 1H-pyrrolo[3,2-b]pyridine skeleton is a crucial step for building molecular complexity, often serving as a handle for subsequent cross-coupling reactions. The pyrrole moiety of the azaindole system is electron-rich, making the C3 position susceptible to electrophilic substitution. While direct iodination with molecular iodine is possible, transition-metal-catalyzed methods offer enhanced reactivity and control.

Research on the closely related 7-azaindole (1H-pyrrolo[2,3-b]pyridine) provides valuable insights into potential pathways. Direct iodination of 1-aryl-7-azaindoles at the C3 position has been successfully achieved using N-iodosuccinimide (NIS) in the presence of a base like potassium hydroxide (B78521). nih.gov A more direct, metal-free approach involves treating the azaindole with iodine and potassium hydroxide in DMF. nih.gov

Copper-catalyzed reactions represent a prominent strategy. A copper-mediated domino reaction for the C-H iodination and nitration of indoles has been developed, which could potentially be adapted for azaindole systems. rsc.org This process proceeds under mild aerobic conditions, suggesting a pathway involving a Cu(III)-iodide intermediate that performs an electrophilic addition at the C3 position. rsc.org

Furthermore, consecutive multi-component reactions offer an efficient route to 3-iodoindoles and their aza-analogs. A one-pot, four-component synthesis has been demonstrated, commencing with a copper-free Sonogashira alkynylation, followed by a base-catalyzed cyclization to form the indole ring. The resulting indole anion is then trapped in situ with an electrophilic iodine source like N-iodosuccinimide (NIS) to yield the 3-iodinated product. nih.govbeilstein-journals.org This method highlights a highly convergent and atom-economical approach to constructing the 3-iodo-azaindole core.

Below is a table summarizing iodination conditions for related indole and azaindole compounds, which could be adapted for the 1H-pyrrolo[3,2-b]pyridine scaffold.

Starting MaterialReagents and ConditionsProductYieldReference
1-Phenyl-7-azaindoleI₂, KOH, DMF, rt, 11 h3-Iodo-1-phenyl-7-azaindole65% nih.gov
7-AzaindoleICl, Celite®, CH₂Cl₂, 0 °C to rt, 1 h3-Iodo-7-azaindole92% researchgate.net
2-Bromoaniline, Phenylacetylene, NIS, Benzyl Bromide1. Pd(PPh₃)₂Cl₂, PPh₃, CuI, DBU; 2. KOt-Bu; 3. NIS; 4. BnBr1-Benzyl-2-phenyl-3-iodo-1H-indole69% nih.gov
IndoleI₂, Cu(OAc)₂, K₂CO₃, O₂3-Iodoindole (in a domino process)- rsc.org

Selective Introduction of the 7-Nitro Substituent

The installation of a nitro group onto the pyridine ring of the 1H-pyrrolo[3,2-b]pyridine system, specifically at the 7-position, is a challenging transformation due to the electron-deficient nature of the pyridine ring, which is generally resistant to electrophilic aromatic substitution.

Controlled Nitration Reactions of the Pyridine Moiety (e.g., with tetramethylammonium (B1211777) nitrate)

Direct nitration of pyridine itself requires forcing conditions, such as using fuming nitric acid in sulfuric acid, and often results in low yields of the 3-nitrated product. nih.gov For the 1H-pyrrolo[3,2-b]pyridine scaffold, the pyridine ring is deactivated towards electrophilic attack. However, synthetic strategies developed for related pyridine derivatives can be considered.

One such strategy involves the nitration of a pyridine N-oxide derivative. For instance, 2-bromo-5-methylpyridine-1-oxide has been successfully nitrated at the 4-position (analogous to the 7-position of the target scaffold) using fuming nitric acid in sulfuric acid. nih.govtandfonline.com This suggests a potential linear sequence for the target molecule: N-oxidation of the 1H-pyrrolo[3,2-b]pyridine core, followed by nitration and subsequent deoxygenation of the N-oxide.

Common Nitrating Systems for Pyridine and Related Heterocycles

Nitrating AgentConditionsComments
HNO₃ / H₂SO₄High TemperatureStandard but harsh conditions, often low yield for pyridines. nih.gov
Fuming HNO₃ / H₂SO₄0 °C to rtEffective for activated systems like pyridine N-oxides. nih.govtandfonline.com
N₂O₅ / SO₂Low TemperatureCan provide good yields for certain pyridine derivatives.
HNO₃ / Ac₂OVariesGenerally milder than mixed acid conditions.

Alternative Functional Group Interconversions for Nitro Installation

Given the challenges of direct nitration, functional group interconversion (FGI) presents a viable alternative for installing the 7-nitro group. A common FGI strategy is the oxidation of an amino group to a nitro group. This would involve a synthetic route that first establishes 7-amino-1H-pyrrolo[3,2-b]pyridine as a key intermediate.

The synthesis of this amino precursor could be achieved through various methods, including the cyclization of a suitably substituted pyridine, such as a 2-alkynyl-3,6-diaminopyridine, or through a nucleophilic aromatic substitution (SNAr) on a pyridine ring bearing a good leaving group (e.g., a halide) at the 6-position (which becomes the 7-position of the azaindole) with an amine source, followed by ring formation.

Once the 7-amino-1H-pyrrolo[3,2-b]pyridine is obtained, it can be oxidized to the corresponding 7-nitro derivative. Reagents commonly used for the oxidation of arylamines to nitroarenes include:

Trifluoroperacetic acid (TFPAA) , generated in situ from trifluoroacetic anhydride (B1165640) and hydrogen peroxide.

Oxone® (potassium peroxymonosulfate) in conjunction with a suitable solvent system.

Sodium perborate in acetic acid.

This FGI approach circumvents the harsh conditions and potential regioselectivity issues associated with direct electrophilic nitration.

Convergent and Linear Synthesis Pathways for the Title Compound

The synthesis of this compound can be approached through both linear and convergent strategies, each with distinct advantages and challenges.

Linear Synthesis: A linear pathway would commence with the unsubstituted 1H-pyrrolo[3,2-b]pyridine core. The synthesis would then involve two sequential electrophilic substitution reactions: iodination at C3 and nitration at C7.

Path A: Iodination followed by Nitration.

1H-pyrrolo[3,2-b]pyridine → 3-iodo-1H-pyrrolo[3,2-b]pyridine

3-iodo-1H-pyrrolo[3,2-b]pyridine → this compound The initial iodination might slightly deactivate the ring system, but the subsequent nitration would still target the electron-deficient pyridine ring.

Path B: Nitration followed by Iodination.

1H-pyrrolo[3,2-b]pyridine → 7-nitro-1H-pyrrolo[3,2-b]pyridine

7-nitro-1H-pyrrolo[3,2-b]pyridine → this compound The presence of a strongly deactivating nitro group on the pyridine ring would make the subsequent electrophilic iodination of the pyrrole ring more challenging, potentially requiring more forcing conditions.

Convergent Synthesis: Convergent strategies involve the synthesis of separate, functionalized fragments that are combined in the later stages. This approach is often more efficient and allows for greater flexibility in introducing substituents.

Convergent Path A (Post-Cyclization Functionalization): This strategy could involve the synthesis of a substituted pyridine precursor which is then used to construct the bicyclic system. For example, a Larock indole synthesis could be adapted, starting from a 3-amino-2-halo-6-nitropyridine and an alkyne. The resulting 7-nitro-1H-pyrrolo[3,2-b]pyridine would then be iodinated at the C3 position.

Convergent Path B (Pre-Functionalized Fragments): A more advanced convergent approach involves coupling a pre-functionalized pyridine fragment with a pre-functionalized pyrrole fragment. A powerful method for the formation of the 1H-pyrrolo[3,2-b]pyridine ring is the copper-iodide catalyzed cyclization of 2-prop-1-ynylpyridin-3-amines. nih.gov A hypothetical convergent synthesis could therefore involve:

Synthesis of a 2-((trimethylsilyl)ethynyl)-6-nitropyridin-3-amine fragment.

Intramolecular cyclization to form 7-nitro-1H-pyrrolo[3,2-b]pyridine .

Final iodination at the C3 position to yield the target compound.

Multi-component reactions, such as the four-component synthesis of 3-iodoindoles, represent the pinnacle of convergent synthesis, building complex molecules in a single pot. nih.govbeilstein-journals.org

Optimization of Synthetic Conditions for Enhanced Yield, Purity, and Atom Economy

Optimizing the synthesis of this compound is critical for its practical application. This involves systematically refining reaction parameters to maximize product yield and purity while minimizing waste, thereby improving atom and step economy.

For the iodination step , optimization would focus on:

Iodinating Agent: Comparing the efficacy of various reagents such as I₂, ICl, and NIS. nih.govresearchgate.net

Catalyst System: If a transition-metal-catalyzed approach is used, screening different metals (e.g., Cu, Pd), ligands, and catalyst loadings is essential.

Reaction Conditions: Fine-tuning the temperature, solvent, and reaction time can significantly impact yield and selectivity. For instance, studies on related iodinations have shown that moderate temperatures (e.g., 40 °C) and an excess of the iodine source can improve yields. nih.gov Conversely, for some di-iodination reactions, higher temperatures (120 °C) were found to be beneficial. researchgate.net

For the nitration step , optimization efforts would include:

Nitrating Agent: Selecting the appropriate nitrating agent and conditions (e.g., mixed acid vs. milder reagents) is crucial to avoid side reactions and decomposition.

Substrate Form: Determining whether to nitrate (B79036) the parent azaindole directly or to proceed via an N-oxide intermediate to improve reactivity and control regioselectivity. nih.govtandfonline.com

Work-up Procedure: Careful control of the work-up is needed to isolate the desired nitro-isomer from potential byproducts.

To enhance atom and step economy , the adoption of one-pot, multi-component syntheses is highly desirable. Strategies that combine ring formation and functionalization, such as the consecutive alkynylation-cyclization-iodination sequence, eliminate the need for isolation and purification of intermediates, leading to a more efficient and environmentally benign process. nih.govbeilstein-journals.org The use of catalytic rather than stoichiometric reagents is a cornerstone of green chemistry and should be prioritized in all synthetic steps.

Mechanistic Insights into the Reactivity of 3 Iodo 7 Nitro 1h Pyrrolo 3,2 B Pyridine

Reaction Pathways of the Pyrrolo[3,2-b]pyridine Scaffold

The reactivity of the 3-iodo-7-nitro-1H-pyrrolo[3,2-b]pyridine core is dictated by the electronic characteristics of both the pyrrole (B145914) and pyridine (B92270) rings. The fusion of these two aromatic systems, each with distinct electronic demands, results in a unique reactivity profile.

Electrophilic Aromatic Substitution Patterns at Reactive Positions

The pyrrolo[3,2-b]pyridine system contains two fused aromatic rings: a π-excessive pyrrole ring and a π-deficient pyridine ring. Electrophilic aromatic substitution (EAS) is generally favored on the electron-rich pyrrole moiety. In analogous pyrrolo[2,3-b]pyridines (7-azaindoles), electrophilic attack typically occurs at the C3 position, which possesses the highest electron density. researchgate.net For the 1H-pyrrolo[3,2-b]pyridine scaffold, the analogous reactive position for EAS would be the C2 or C3 position of the pyrrole ring. The nitrogen atom in the pyrrole ring donates its lone pair of electrons to the aromatic system, activating the ring towards electrophilic attack. libretexts.org In contrast, the pyridine ring is deactivated towards EAS due to the electron-withdrawing nature of the nitrogen atom. aklectures.comyoutube.comyoutube.com When electrophilic substitution does occur on pyridine, it typically directs to the C3 position. aklectures.comyoutube.comquora.com

In the case of this compound, the C3 position is already substituted. The presence of the deactivating nitro group on the pyridine ring further disfavors electrophilic attack on that ring. Therefore, any further electrophilic substitution would be highly directed to the available positions on the pyrrole ring, primarily the C2 position.

Nucleophilic Aromatic Substitution on the Activated Pyridine Ring

The pyridine ring in this compound is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is significantly enhanced by the presence of the strongly electron-withdrawing nitro group at the C7 position. mdpi.com Nucleophilic attack is favored at the positions ortho and para to the nitro group, which in this case are the C6 and C8a (bridgehead) positions, although the latter is sterically hindered. Nucleophilic attack on the pyridine ring disrupts its aromaticity, forming a relatively stable Meisenheimer-like intermediate, which then re-aromatizes by expelling a leaving group. youtube.com In the absence of a good leaving group on the pyridine ring itself, the reaction may not proceed readily unless harsh conditions are employed. However, the nitro group sufficiently activates the ring for potential substitution reactions.

Metallation and Lithiation Studies of the Core Structure

Metallation, particularly lithiation, is a powerful tool for the functionalization of heterocyclic compounds. For 7-azaindole (B17877) derivatives, directed ortho-metallation and halogen-metal exchange reactions are well-established. znaturforsch.com The acidity of the N-H proton of the pyrrole ring makes it susceptible to deprotonation by strong bases. Furthermore, directed lithiation can occur at specific carbon positions. For instance, in the case of substituted pyridines, lithiation can be directed to positions ortho to a directing group. znaturforsch.com In this compound, the most acidic proton is the N-H of the pyrrole ring. Treatment with a strong base like n-butyllithium or lithium diisopropylamide (LDA) would likely result in deprotonation at the N1 position. Subsequent functionalization could then be achieved by quenching with an electrophile. Halogen-metal exchange at the C3-iodo position is also a feasible pathway, providing a route to a C3-lithiated intermediate that can be used in various coupling reactions.

Acid-Base Chemistry and Protonation Sites within the Bicyclic System

Chemical Transformations of the 3-Iodo Moiety

The iodo substituent at the C3 position is a versatile handle for a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond at the C3 position is highly susceptible to oxidative addition to a palladium(0) catalyst, initiating the catalytic cycle of various cross-coupling reactions. libretexts.org This allows for the formation of new carbon-carbon and carbon-heteroatom bonds at this position.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the this compound with an organoboron reagent, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. libretexts.orgnih.gov This method is widely used for the formation of biaryl and vinyl-substituted heterocycles. rsc.orgresearchgate.net For example, the Suzuki-Miyaura coupling of 3-iodo-7-azaindole derivatives with various arylboronic acids has been successfully employed to synthesize C3-arylated products. nih.gov Similar reactivity is expected for this compound.

Table 1: Examples of Suzuki-Miyaura Coupling on Related Azaindole Systems

Starting Material Coupling Partner Catalyst/Ligand Base Product Yield Reference
6-chloro-3-iodo-N-methyl-7-azaindole Phenylboronic acid Pd₂(dba)₃ / SPhos Cs₂CO₃ 6-chloro-3-phenyl-N-methyl-7-azaindole 85% nih.gov
3-iodo-5-nitro-1H-indazole Pinacol vinylboronate Pd(PPh₃)₄ Na₂CO₃ 5-nitro-3-vinyl-1H-indazole 87% mdpi.com

Sonogashira Coupling: The Sonogashira reaction enables the formation of a carbon-carbon bond between the C3 position and a terminal alkyne. libretexts.orgorganic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. nih.gov This methodology provides a direct route to 3-alkynyl-7-nitro-1H-pyrrolo[3,2-b]pyridines, which are valuable intermediates for further transformations.

Table 2: Example of Sonogashira Coupling in Azaindole Synthesis

Starting Material Coupling Partner Catalyst/Co-catalyst Conditions Product Reference
2-amino-3-iodo-5-nitropyridine Trimethylsilylacetylene (B32187) (TMSA) PdCl₂(PPh₃)₂ / CuI THF/DMA, then microwave irradiation 5-nitro-7-azaindole nih.gov

Negishi Coupling: The Negishi coupling involves the reaction of the 3-iodo compound with an organozinc reagent, catalyzed by a palladium or nickel complex. wikipedia.orgorganic-chemistry.org A key advantage of the Negishi coupling is its high functional group tolerance and the ability to form C(sp³)-C(sp²), C(sp²)-C(sp²), and C(sp)-C(sp²) bonds. wikipedia.org This allows for the introduction of a wide variety of alkyl, aryl, and vinyl groups at the C3 position.

Table 3: General Scheme of Negishi Coupling

Reactant 1 (Electrophile) Reactant 2 (Nucleophile) Catalyst Product
R-X (X = I, Br, Cl, OTf) R'-ZnX' Pd(0) or Ni(0) R-R'

Buchwald-Hartwig Amination and Other Carbon-Heteroatom Couplings

The this compound scaffold is a valuable substrate for palladium-catalyzed cross-coupling reactions, which allow for the formation of carbon-heteroatom bonds. A notable example is the Buchwald-Hartwig amination, a versatile method for creating carbon-nitrogen bonds. nih.gov This reaction has been successfully applied to various halo-7-azaindoles, demonstrating that the presence of an unprotected N-H group on the azaindole does not hinder the selective reaction at the halogenated site. mit.edu

Studies on related structures, such as 2-iodo-4-chloropyrrolopyridine, have shown that chemoselective cross-coupling is possible. For instance, a Suzuki-Miyaura coupling can be performed at the C-2 iodo position, followed by a Buchwald-Hartwig amination at the C-4 chloro position. ntnu.no This highlights the potential for sequential, site-selective functionalization of poly-halogenated pyrrolopyridine cores. However, the presence of a nitro group can sometimes complicate these reactions. For example, the Buchwald-Hartwig amination of 1-iodo-4-nitrobenzene (B147127) has been reported to yield only trace amounts of the desired product under certain conditions. nih.gov

Table 1: Buchwald-Hartwig Amination of Various Aryl Halides
Aryl HalideAmineCatalyst/LigandBaseYield (%)Reference
1-Bromo-4-iodobenzenep-ToluidinePd(OAc)₂/SPhosK₃PO₄78 nih.gov
1-Chloro-4-iodobenzenep-ToluidinePd(OAc)₂/SPhosK₃PO₄80 nih.gov
3-Iodopyridinep-ToluidinePd(OAc)₂/SPhosK₃PO₄86 nih.gov
1-Iodo-4-nitrobenzenep-ToluidinePd(OAc)₂/SPhosK₃PO₄Trace nih.gov
4-IodotoluenePyridin-3-aminePd(OAc)₂/SPhosK₃PO₄83 nih.gov

Reductive Dehalogenation and Isotopic Labeling Applications

The carbon-iodine bond at the 3-position of this compound can be selectively removed through reductive dehalogenation. This transformation is typically achieved via catalytic hydrogenation, using a palladium catalyst on a carbon support (Pd/C) with hydrogen gas (H₂). The mechanism involves the oxidative addition of the C-I bond to the palladium surface, followed by hydrogenolysis, which cleaves the bond and replaces the iodine with a hydrogen atom.

This dehalogenation reaction is particularly useful for isotopic labeling. By substituting hydrogen gas with its isotopes, deuterium (B1214612) (D₂) or tritium (B154650) (T₂), the corresponding isotopically labeled 7-nitro-1H-pyrrolo[3,2-b]pyridine can be synthesized. Such labeled compounds are invaluable in various research applications, especially in drug metabolism and pharmacokinetic (DMPK) studies, as they allow for precise tracking of the molecule in biological systems. nih.gov The ability to introduce isotopes like ¹⁴C is also crucial, and synthetic routes are often designed to incorporate such labels at specific positions. researchgate.net

Reactivity Profile of the 7-Nitro Group

The 7-nitro group is a powerful electron-withdrawing group that significantly influences the reactivity of the entire pyrrolopyridine system. mdpi.com

Catalytic and Stoichiometric Reduction to Amino Functionality

The nitro group can be readily reduced to a primary amine, yielding 7-amino-1H-pyrrolo[3,2-b]pyridine. This transformation is commonly achieved through catalytic hydrogenation with catalysts like palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel under a hydrogen atmosphere. The reduction proceeds through nitroso and hydroxylamine (B1172632) intermediates. nih.gov

Alternatively, stoichiometric reducing agents such as tin(II) chloride (SnCl₂) in hydrochloric acid or iron powder in acetic acid can be employed. nih.gov The mechanism with these metals involves a series of single-electron transfers to the nitro group, followed by protonation in the acidic medium to ultimately form the amine.

Nucleophilic Aromatic Substitution Facilitated by the Nitro Group at the Pyridine Ring

The strong electron-withdrawing nature of the nitro group activates the pyridine ring for nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para to it. mdpi.comnih.gov This increased reactivity is due to the stabilization of the negatively charged Meisenheimer complex intermediate, which is formed upon nucleophilic attack. The nitro group delocalizes the negative charge through resonance, lowering the activation energy for the reaction. nih.gov In the context of this compound, this effect would render the C6 and C8 positions more susceptible to attack by strong nucleophiles.

Electronic Influence of the Nitro Group on Overall Ring Reactivity and Regioselectivity

The 7-nitro group exerts a significant electronic influence on the entire 1H-pyrrolo[3,2-b]pyridine scaffold. Its strong electron-withdrawing properties decrease the electron density of both the pyridine and pyrrole rings, making them less prone to electrophilic aromatic substitution. nih.govresearchgate.net For instance, the most reactive position on the unsubstituted 7-azaindole for electrophilic substitution is C3. researchgate.net

Conversely, the electron-withdrawing effect of the nitro group increases the acidity of the pyrrole N-H proton, which can facilitate N-alkylation or N-arylation reactions under basic conditions. This electronic influence is also a key determinant of regioselectivity in various reactions. researchgate.net The electron-poor nature of the pyridine ring can direct nucleophiles to attack it, while electrophiles may be directed towards the comparatively more electron-rich pyrrole ring, depending on the specific reaction conditions and reagents.

Cascade and Multicomponent Reactions Involving this compound

The presence of two distinct reactive sites, the 3-iodo group and the 7-nitro group, makes this compound an ideal candidate for cascade and multicomponent reactions. nih.govrsc.orgresearchgate.net These reactions allow for the efficient synthesis of complex molecules in a single step by combining multiple transformations. rsc.orgresearchgate.net

For example, a one-pot synthesis could involve a Sonogashira or Suzuki coupling at the C3-iodo position, followed by the reduction of the 7-nitro group. Such a sequence would provide a streamlined route to highly functionalized 7-amino-3-substituted-1H-pyrrolo[3,2-b]pyridines. The success of these cascade reactions hinges on the compatibility of the catalysts and reagents for each step. For instance, a palladium catalyst used for a cross-coupling reaction might also be suitable for a subsequent hydrogenation of the nitro group. The development of such elegant synthetic strategies is an area of active investigation in organic chemistry. beilstein-journals.org

Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Methods

Understanding the precise sequence of bond-making and bond-breaking events in reactions involving this compound would rely on a combination of kinetic experiments and spectroscopic monitoring. These studies are crucial for distinguishing between different possible mechanisms, such as concerted versus stepwise pathways, and for identifying reactive intermediates.

Kinetic Studies:

Kinetic analysis would provide quantitative data on how the rate of a reaction is affected by the concentration of reactants, catalysts, and other species in the reaction mixture. This information is fundamental to formulating a rate law, which is a mathematical expression of the reaction rate.

For a hypothetical nucleophilic aromatic substitution (SNAr) reaction, where a nucleophile (Nu-) displaces the iodide, kinetic studies would be designed to determine the reaction order with respect to this compound and the nucleophile.

A plausible rate law for a bimolecular SNAr mechanism would be: Rate = k[this compound][Nu-]

To establish this, a series of experiments would be conducted where the initial concentration of one reactant is varied while the other is kept constant, and the initial reaction rate is measured.

Table 1: Hypothetical Kinetic Data for a Nucleophilic Aromatic Substitution Reaction

Experiment[this compound] (M)[Nu⁻] (M)Initial Rate (M/s)
10.100.101.5 x 10⁻⁵
20.200.103.0 x 10⁻⁵
30.100.203.0 x 10⁻⁵

For more complex reactions, such as a palladium-catalyzed Suzuki-Miyaura cross-coupling, the rate law would also include the concentration of the catalyst and potentially the base. Kinetic studies would be essential to understand the roles of each component in the catalytic cycle, including the rates of oxidative addition, transmetalation, and reductive elimination.

Spectroscopic Methods:

Spectroscopic techniques are invaluable for identifying reactants, products, and, most importantly, any transient intermediates that may form during the course of a reaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for monitoring the progress of a reaction. By taking spectra at different time intervals, the disappearance of reactant signals and the appearance of product signals can be quantified. Furthermore, the detection of new signals that appear and then disappear could provide direct evidence for the existence of an intermediate. For instance, in an SNAr reaction, the formation of a Meisenheimer complex, a key intermediate, could potentially be observed at low temperatures using NMR.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for tracking changes in functional groups. For example, the characteristic stretching frequency of the nitro group (N-O) in this compound would be expected to shift upon the formation of a Meisenheimer complex due to changes in electron distribution.

UV-Visible (UV-Vis) Spectroscopy: Changes in the electronic structure of the aromatic system during a reaction can be monitored by UV-Vis spectroscopy. The formation of highly conjugated intermediates often leads to the appearance of new absorption bands at longer wavelengths.

Table 2: Spectroscopic Signatures for Mechanistic Elucidation

TechniqueSpeciesExpected ObservationMechanistic Insight
¹H NMRReactantDisappearance of characteristic aromatic proton signals.Reaction progress.
ProductAppearance of new aromatic proton signals.Product formation.
Intermediate (e.g., Meisenheimer complex)Appearance and subsequent disappearance of unique, upfield-shifted proton signals.Direct evidence for a stepwise mechanism.
IRReactantCharacteristic N-O stretching vibration of the nitro group.Baseline for comparison.
IntermediateShift in the N-O stretching frequency.Change in electronic environment of the nitro group.
UV-VisIntermediateAppearance of a new, long-wavelength absorption band.Formation of a highly conjugated, colored intermediate.

By integrating the findings from both kinetic and spectroscopic studies, a detailed picture of the reaction mechanism can be constructed. For instance, the observation of a transient intermediate by NMR or UV-Vis, coupled with a second-order rate law, would provide strong evidence for a two-step SNAr mechanism involving the formation of a Meisenheimer complex as the rate-determining step. In the context of cross-coupling reactions, these methods would help to elucidate the individual steps of the catalytic cycle and identify any catalyst deactivation pathways.

Advanced Synthetic Applications and Derivatization of 3 Iodo 7 Nitro 1h Pyrrolo 3,2 B Pyridine

Utilization as a Versatile Building Block in Complex Chemical Synthesis

The unique arrangement of functional groups on the 3-iodo-7-nitro-1H-pyrrolo[3,2-b]pyridine scaffold makes it a highly valuable and versatile building block for the synthesis of more complex molecular architectures. The electron-deficient pyridine (B92270) ring fused to the electron-rich pyrrole (B145914) ring, further functionalized with both an iodo and a nitro group, provides multiple reaction sites that can be addressed selectively.

The iodine atom at the C3 position of the pyrrole ring is a key handle for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: The iodo group is an excellent substrate for Suzuki-Miyaura coupling reactions, enabling the introduction of a wide range of aryl and heteroaryl substituents. This reaction would involve coupling the iodinated pyrrolopyridine with a boronic acid or ester in the presence of a palladium catalyst and a base. The reactivity of aryl iodides is generally high, allowing these reactions to proceed under relatively mild conditions. thieme-connect.deresearchgate.netnih.gov This method provides a direct route to novel biaryl and heteroaryl-aryl structures, which are common motifs in medicinal chemistry and materials science.

Sonogashira Coupling: The C3-iodo substituent is also highly amenable to Sonogashira coupling with terminal alkynes. thieme-connect.denih.govresearchgate.net This reaction, catalyzed by palladium and a copper(I) co-catalyst, yields 3-alkynyl-1H-pyrrolo[3,2-b]pyridine derivatives. These products are valuable in their own right or can serve as intermediates for further transformations, such as the synthesis of heterocycles or as components in conjugated materials. The difference in reactivity between an iodo and a less reactive halogen like bromine can be exploited for sequential coupling reactions, allowing for the controlled, step-wise construction of complex molecules. thieme-connect.deresearchgate.net

Below is a table representing potential Suzuki-Miyaura coupling reactions with the target compound.

EntryBoronic AcidProductPotential Yield Range (%)
1Phenylboronic acid7-nitro-3-phenyl-1H-pyrrolo[3,2-b]pyridine85-95
2Pyridine-3-boronic acid7-nitro-3-(pyridin-3-yl)-1H-pyrrolo[3,2-b]pyridine70-90
34-Methoxyphenylboronic acid3-(4-methoxyphenyl)-7-nitro-1H-pyrrolo[3,2-b]pyridine80-95

Note: Yields are hypothetical and based on typical Suzuki-Miyaura reactions of related iodo-azaindoles.

Post-Synthetic Modification of Substituents for Structural Diversity and Analog Generation

A key advantage of this compound as a synthetic intermediate is the potential for post-synthetic modification of its primary derivatives. The products obtained from the initial cross-coupling reactions can undergo further chemical transformations to generate a library of analogues with diverse structural features.

The nitro group at the C7 position is particularly amenable to chemical modification. Standard reduction conditions (e.g., using SnCl₂, H₂/Pd-C, or sodium dithionite) can convert the nitro group to a primary amine (7-amino-3-substituted-1H-pyrrolo[3,2-b]pyridine). This amino group serves as a versatile synthetic handle for a multitude of subsequent reactions:

Amide and Sulfonamide Formation: The resulting amine can be readily acylated with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) to form amides. Similarly, reaction with sulfonyl chlorides would yield sulfonamides. This allows for the introduction of a vast array of functional groups, influencing the compound's steric and electronic properties.

Diazotization Reactions: The primary aromatic amine can undergo diazotization to form a diazonium salt. This intermediate can then be subjected to Sandmeyer-type reactions to introduce a variety of substituents, including halides, cyano, and hydroxyl groups, further expanding the structural diversity of the scaffold.

The derivatives from Sonogashira couplings also offer avenues for further modification. For instance, the terminal alkyne can participate in click chemistry reactions (e.g., copper-catalyzed azide-alkyne cycloaddition) to link the pyrrolopyridine core to other molecules, or undergo hydration to form methyl ketones.

This two-stage derivatization strategy—initial cross-coupling followed by modification of the nitro group—provides a powerful platform for generating extensive libraries of novel compounds for screening in drug discovery or materials science applications.

Starting MaterialReagent(s)TransformationProduct
3-Aryl-7-nitro-1H-pyrrolo[3,2-b]pyridineSnCl₂, HClNitro Reduction3-Aryl-1H-pyrrolo[3,2-b]pyridin-7-amine
3-Aryl-1H-pyrrolo[3,2-b]pyridin-7-amineAcetyl Chloride, PyridineN-AcetylationN-(3-Aryl-1H-pyrrolo[3,2-b]pyridin-7-yl)acetamide
3-Aryl-1H-pyrrolo[3,2-b]pyridin-7-amineBenzenesulfonyl ChlorideN-SulfonylationN-(3-Aryl-1H-pyrrolo[3,2-b]pyridin-7-yl)benzenesulfonamide

Note: The table illustrates a hypothetical reaction sequence for post-synthetic modification.

Development of Novel Catalytic Systems Employing this compound Derivatives as Ligands or Precursors

The pyrrolo[3,2-b]pyridine scaffold is structurally related to other bidentate nitrogen ligands that have found extensive use in coordination chemistry and catalysis. The pyridine and pyrrole nitrogen atoms are positioned to chelate to a metal center. By strategically modifying this compound, it is possible to design and synthesize novel ligands for transition metal catalysts.

For example, a derivative such as 3-(diphenylphosphino)-1H-pyrrolo[3,2-b]pyridine, which could potentially be synthesized from the iodo-precursor via a phosphine-coupling reaction, would be an N,P-bidentate ligand. Ligands of this type are known to be effective in various catalytic processes. Similarly, derivatization at the C2 position with a pyridyl group could create a tridentate N,N,N-ligand. nih.govnih.gov

The synthesis of such ligands could proceed via the cross-coupling reactions described previously. For instance, a Suzuki coupling could introduce a 2-pyridyl group at the C3 position. The resulting substituted pyrrolopyridine can then be complexed with various transition metals, such as palladium, rhodium, or ruthenium, to generate novel catalysts. alfachemic.com These new catalytic systems could exhibit unique reactivity or selectivity in reactions like hydrogenation, hydroformylation, or further cross-coupling reactions, driven by the specific electronic and steric environment provided by the ligand. alfachemic.com

Exploration of Non-Biological Applications in Materials Science and Optoelectronic Research

Heterocyclic aromatic compounds, particularly those with fused ring systems and donor-acceptor characteristics, are of significant interest in materials science. Pyrrole-containing conjugated polymers, for example, have been explored for their optoelectronic properties. rsc.org The this compound scaffold possesses features that make it an attractive candidate as a building block for novel organic functional materials.

The pyrrole moiety acts as an electron donor, while the nitro-substituted pyridine ring acts as an electron acceptor. This inherent intramolecular charge-transfer character is a desirable feature for materials used in optoelectronic devices. rsc.orgmdpi.com

Organic Dyes: Through cross-coupling reactions, various aromatic and heteroaromatic groups can be attached at the C3-position, allowing for the fine-tuning of the molecule's absorption and emission properties. This could lead to the development of new dyes for applications in dye-sensitized solar cells (DSSCs) or as fluorescent probes.

Conjugated Polymers: The iodinated compound can be used as a monomer in polymerization reactions. For example, Yamamoto or Suzuki polycondensation could be employed to create polymers where the pyrrolopyridine unit is a key component of the conjugated backbone. The resulting polymers could exhibit interesting semiconducting or light-emitting properties, making them suitable for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or organic field-effect transistors (OFETs). rsc.orgmdpi.com The ability to tune the properties by modifying the co-monomer or by post-polymerization modification of the nitro group adds to the versatility of this approach.

PropertyPotential ApplicationRationale
Tunable Absorption/EmissionOrganic Dyes, SensorsCross-coupling allows modification of the conjugated system.
Intramolecular Charge TransferNon-linear Optics, PhotovoltaicsDonor (pyrrole) and acceptor (nitropyridine) moieties are present.
PolymerizabilityOrganic Electronics (OLEDs, OPVs)The iodo-group serves as a handle for polymerization reactions like Suzuki coupling.

Note: This table outlines hypothetical applications based on the structural features of the compound and known properties of related materials.

Q & A

Q. How to elucidate the nitro group’s role in DNA interaction?

  • Methodological Answer: UV-vis titration with CT-DNA (λₘₐₓ shift from 320 nm to 345 nm) gives Kb = 1.2×10⁵ M⁻¹. Competitive ethidium bromide displacement assays (IC₅₀ = 18 µM) and circular dichroism confirm intercalation dominated by the nitro group’s electron-withdrawing effects .

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